1-(5-Chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a methylpyridinyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-methyl-2-pyridinecarboxylic acid.
Formation of Isocyanate Intermediate: The 5-chloro-2-methoxyaniline is reacted with phosgene to form the corresponding isocyanate intermediate.
Urea Formation: The isocyanate intermediate is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the desired urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea has found applications in various scientific research fields, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to modulation of signal transduction pathways.
Inducing Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(2-methylpyridin-2-yl)urea: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
1-(5-Chloro-2-methoxyphenyl)-3-(3-methylpyridin-3-yl)urea: This compound has the methyl group on the pyridine ring in a different position.
1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea: This compound has the methyl group on the pyridine ring in the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-4-3-7-16-13(9)18-14(19)17-11-8-10(15)5-6-12(11)20-2/h3-8H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUDPFWUKMSRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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